molecular formula C21H17BrN2O3S2 B2855609 (E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 353508-91-5

(E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2855609
CAS No.: 353508-91-5
M. Wt: 489.4
InChI Key: XOGOKOTXQRZNAS-LFIBNONCSA-N
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Description

The compound "(E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate" is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core fused with a thiazole ring. Key structural features include a 4-bromophenyl group at position 5, a thiophen-2-ylmethylene substituent at position 2, and an ethoxycarbonyl group at position 4. Its synthesis involves a three-component reaction of ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and thiophene-2-carbaldehyde, followed by cyclization . Single-crystal X-ray diffraction confirms a nearly planar thiazolo[3,2-a]pyrimidine core with a sofa conformation in the six-membered ring and n-π interactions between the bromine atom and the phenyl substituent, influencing its crystalline packing .

Properties

IUPAC Name

ethyl (2E)-5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)13-6-8-14(22)9-7-13)19(25)16(29-21)11-15-5-4-10-28-15/h4-11,18H,3H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGOKOTXQRZNAS-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(=CC4=CC=CS4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)/C(=C\C4=CC=CS4)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a member of the thiazolo[3,2-a]pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a multi-step process, including the Biginelli condensation reaction. The reaction proceeds under solvent-free conditions at elevated temperatures, yielding high purity products. Characterization is achieved through techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's structure and purity.

Synthesis Methodology

  • Initial Condensation : The reaction starts with acetoacetic ester, thiourea, and 4-bromobenzaldehyde.
  • Subsequent Reactions : This is followed by a condensation step with ethyl chloroacetate.
  • Characterization Techniques :
    • NMR Spectroscopy : Provides insights into the molecular structure.
    • X-ray Crystallography : Confirms the spatial arrangement of atoms within the compound.

Biological Activity

The biological activity of this compound has been investigated for various pharmacological properties:

Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)12.0
PC3 (Prostate Cancer)15.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. Its efficacy was notable against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the biological potential of thiazolo[3,2-a]pyrimidine derivatives:

  • Cytotoxicity Studies : A study demonstrated that derivatives similar to the target compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating their therapeutic potential.
    "Thiazolo[3,2-a]pyrimidines have displayed promising antitumor activity with minimal toxicity to normal cell lines" .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may act as inhibitors of key enzymes involved in cancer progression and inflammation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituents at positions 2, 5, and 5. Below is a comparative analysis of the target compound with analogs (Table 1):

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents (Position) Key Properties References
Target compound 5-(4-Bromophenyl), 2-(thiophen-2-ylmethylene) n-π interactions (Br···C); ClogP ~7.34*; planar bicyclic core; antimicrobial potential
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Chlorophenyl), 2-(methoxycarbonyl) Enhanced solubility (electron-withdrawing Cl); Z-configuration at position 2
Ethyl 5-(4-methylphenyl)-2-[(E)-3-phenylallylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Methylphenyl), 2-(3-phenylallylidene) Extended conjugation (allylidene); higher lipophilicity (ClogP ~8.2*)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(Trimethoxybenzylidene), 5-phenyl Hydrogen-bonded chains (C–H···O); flattened boat conformation
Ethyl 5-(4-methoxyphenyl)-3-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5,3-(4-Methoxyphenyl) Improved solubility (methoxy groups); IR: 1679 cm⁻¹ (C=O)

*ClogP values estimated based on structural analogs.

Key Comparison Points

Substituent Effects on Electronic Properties: The 4-bromophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to 4-methylphenyl (electron-donating) or 4-methoxyphenyl (moderately electron-donating) analogs. This influences reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

Crystallographic Behavior :

  • The target compound exhibits n-π interactions (Br···C, 3.379 Å) that stabilize homochiral chains in the crystal lattice . In contrast, derivatives with trimethoxybenzylidene groups form bifurcated C–H···O hydrogen bonds, leading to layered packing .

coli and C. albicans . The bromine atom in the target compound may enhance bioactivity via halogen bonding in target proteins.

Synthetic Accessibility :

  • The target compound is synthesized via a solvent-free three-component reaction (yield: 78–85%) , whereas analogs like the trimethoxybenzylidene derivative require refluxing in acetic acid/acetic anhydride (yield: 78%) .

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